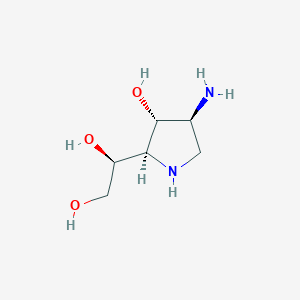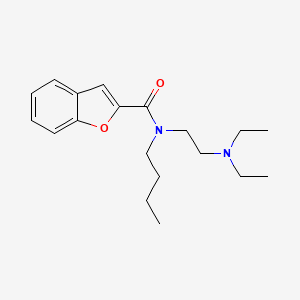![molecular formula C8H15N5 B13958358 1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine CAS No. 91272-88-7](/img/structure/B13958358.png)
1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is a chemical compound with the molecular formula C8H15N5 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the reaction of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-methyl-4-(1H-1,2,3-triazol-1-ylmethyl)
- Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- (9CI)
Uniqueness
Piperazine, 1-methyl-4-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
91272-88-7 |
|---|---|
Molekularformel |
C8H15N5 |
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
1-methyl-4-(1,2,4-triazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C8H15N5/c1-11-2-4-12(5-3-11)8-13-7-9-6-10-13/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
IQFWQWCAPGXFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


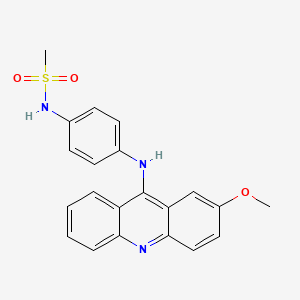
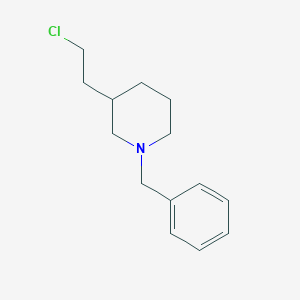

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
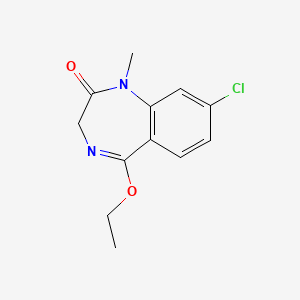
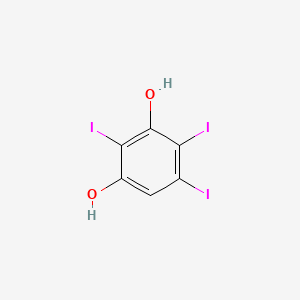
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
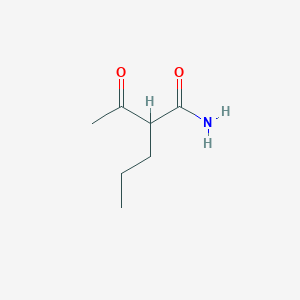

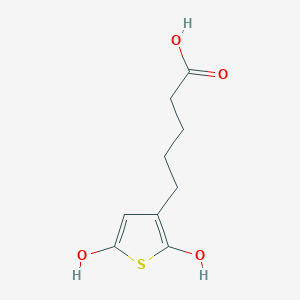

![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
